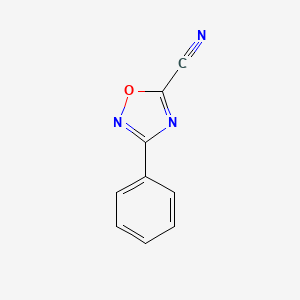

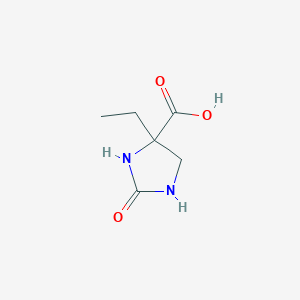

![molecular formula C21H19N3O4 B2510690 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 941961-31-5](/img/structure/B2510690.png)

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one" is a novel chemical entity that appears to be a hybrid structure derived from the fusion of a 2,3-dihydrobenzo[b][1,4]dioxin moiety with a 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one framework. This compound is not directly mentioned in the provided papers, but its structure suggests potential biological activity, possibly as an inhibitor of certain kinases or other biological targets, given the activity of similar compounds.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities . Although the exact synthesis of the compound is not detailed, the methodologies used for similar compounds typically involve multi-step synthetic routes, often starting with readily available starting materials and employing techniques such as condensation reactions, as seen in the one-pot synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple rings and heteroatoms. The presence of a 2,3-dihydrobenzo[b][1,4]dioxin moiety suggests a bicyclic system that could contribute to the compound's binding affinity and selectivity towards biological targets. The 1,2,4-oxadiazole ring is a common feature in medicinal chemistry, often contributing to the compound's bioactivity .

Chemical Reactions Analysis

The chemical reactivity of such compounds is typically influenced by the functional groups present. The 1,2,4-oxadiazole ring, for example, is known for its participation in various chemical reactions, which can be exploited to further modify the compound and enhance its biological activity . The 2,3-dihydrobenzo[b][1,4]dioxin moiety could also undergo electrophilic aromatic substitution reactions, potentially leading to further derivatization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and the bicyclic system could affect its solubility, stability, and overall pharmacokinetic profile. The lipophilicity of the compound, influenced by the p-tolyl group, would be an important factor in its ability to cross cell membranes and reach its biological targets . The compound's stability under physiological conditions would also be a critical parameter, as it would determine its shelf life and suitability for in vivo studies.

Applications De Recherche Scientifique

Anticancer Applications

A study focused on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, incorporating derivatives of 1,3,4-oxadiazole for their potential antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The research highlighted the importance of the tetrahydropyridine (THP) moiety in enhancing the biological activity of 1,3,4-oxadiazole derivatives. A novel series of 1,3,4-oxadiazoles containing the carbonyl/sulfonyl tetrahydrohydropyridine moiety were synthesized and evaluated for their anticancer activity, showing moderate cytotoxicity on MCF-7 breast cancer cell lines. This underscores the compound's significance in developing new anticancer therapeutics (Redda & Gangapuram, 2007).

Antimicrobial Activity

Another study synthesized new azole, diazole, and triazole derivatives based on p-aminobenzoic acid, which included 1,3,4-oxadiazole derivatives for evaluating their antimicrobial activity. The compounds showed good bactericidal activity against various bacteria, highlighting the potential of such compounds in antimicrobial applications. Specifically, two benzimidazoles demonstrated significant activity against Listeria monocytogenes, indicating the compound's relevance in addressing bacterial infections (Sapijanskaitė-Banevič et al., 2021).

Inhibitory Mechanism Against Caspase-3

Isatin 1,2,3-triazoles were studied as potent inhibitors against caspase-3, showcasing the compound's relevance in biochemistry and pharmacology. The study identified specific inhibitors that exhibited competitive inhibitory mechanisms against caspase-3, a crucial enzyme in apoptosis. Such findings are vital for the development of therapeutic agents in cancer treatment and apoptosis regulation (Jiang & Hansen, 2011).

Propriétés

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-13-2-4-14(5-3-13)20-22-21(28-23-20)15-10-19(25)24(12-15)16-6-7-17-18(11-16)27-9-8-26-17/h2-7,11,15H,8-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRQTQOQJWZOQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

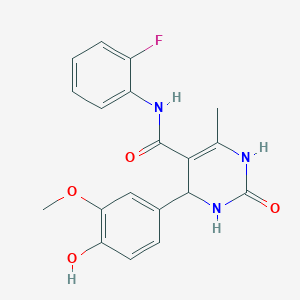

![3-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2510609.png)

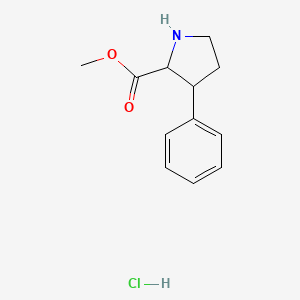

![2-Chloro-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2510610.png)

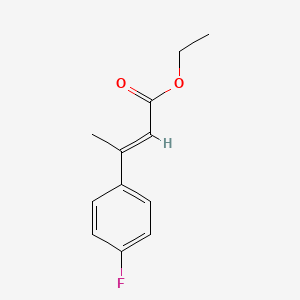

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2510611.png)

![2-[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2510617.png)

![1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/no-structure.png)

![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide](/img/structure/B2510624.png)

![3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2510628.png)

![2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2510629.png)